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Compound of Interest

Compound Name:
1-(3-Amino-4-

hydroxyphenyl)ethanone

CAS No.: 54255-50-4

Cat. No.: B1314299

Get Quote

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is

often defined by its structural functionality and reactive potential. 1-(3-Amino-4-
hydroxyphenyl)ethanone, a substituted acetophenone, emerges as a compound of significant

interest for researchers and drug development professionals. Its architecture, featuring an

aromatic ring functionalized with amino, hydroxyl, and acetyl groups, provides a versatile

platform for the construction of more complex molecular entities. This guide offers a

comprehensive technical overview of its chemical properties, analytical profile, synthesis, and

potential applications, providing a foundational resource for its use in laboratory and industrial

settings.

PART 1: Physicochemical and Structural
Characteristics
1-(3-Amino-4-hydroxyphenyl)ethanone is a solid organic compound whose utility is

underpinned by its distinct physical and chemical properties. The presence of both hydrogen

bond donor (amino and hydroxyl) and acceptor (carbonyl, amino, hydroxyl) groups influences
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its solubility and intermolecular interactions, making it a valuable intermediate in various

synthetic pathways.[1]

Table 1: Core Physicochemical Properties

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| Topological Polar Surface Area| 63.3 Å² |[1] |

PART 2: Analytical Characterization & Spectral
Profile
A robust analytical characterization is crucial for verifying the identity and purity of any chemical

intermediate. While specific experimental spectra for 1-(3-Amino-4-hydroxyphenyl)ethanone
are not readily available in public databases, its spectral properties can be reliably predicted

based on its functional groups and data from analogous structures like 3'-aminoacetophenone

and 3'-hydroxyacetophenone.[3][4]

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show distinct

signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the

protons of the amino and hydroxyl groups. The aromatic protons would appear as multiplets or

doublets in the range of δ 6.5-7.5 ppm, with coupling patterns dictated by their positions

relative to the electron-donating amino/hydroxyl groups and the electron-withdrawing acetyl

group. The methyl protons should present as a sharp singlet around δ 2.5 ppm.[5] The amine

(NH₂) and hydroxyl (OH) protons would appear as broad singlets, with chemical shifts that are

highly dependent on solvent and concentration.
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¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would be characterized by a

carbonyl carbon signal downfield (δ > 195 ppm).[5] The aromatic carbons would resonate in the

typical range of δ 110-160 ppm. The methyl carbon of the acetyl group would appear upfield,

around δ 26 ppm.[5]

Infrared (IR) Spectroscopy (Expected): The IR spectrum provides clear evidence of the key

functional groups. Expected absorption bands would include:

O-H stretch: A broad band around 3400-3200 cm⁻¹ for the phenolic hydroxyl group.[6]

N-H stretch: Two distinct peaks in the range of 3500-3300 cm⁻¹ for the primary amine.

C=O stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ for the ketone

carbonyl.[6]

C=C stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Expected): In electron ionization mass spectrometry (EI-MS), the

molecular ion peak [M]⁺ would be observed at m/z 151. A prominent fragment would be the

loss of a methyl group ([M-15]⁺) to form a stable acylium ion at m/z 136, a characteristic

fragmentation pattern for acetophenones.[4][7]

PART 3: Synthesis and Reaction Chemistry
Proposed Synthesis Workflow

A common and efficient laboratory-scale synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone
involves the selective reduction of a commercially available nitro precursor, 1-(4-hydroxy-3-

nitrophenyl)ethanone. This transformation is a cornerstone of aromatic chemistry, leveraging

standard reduction methodologies.
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Caption: Proposed synthetic workflow for 1-(3-Amino-4-hydroxyphenyl)ethanone.

Experimental Protocol: Reduction of 1-(4-hydroxy-3-nitrophenyl)ethanone

Causality: This protocol utilizes catalytic hydrogenation, a clean and efficient method for nitro

group reduction that often results in high yields and avoids the use of stoichiometric heavy

metal reagents. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and

selectivity.

Reactor Setup: To a hydrogenation vessel, add 1-(4-hydroxy-3-nitrophenyl)ethanone (1.0 eq)

and a suitable solvent such as ethanol or ethyl acetate.

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5

mol%).

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with

hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC) until the starting material is fully

consumed.

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with

an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to
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remove the Pd/C catalyst.

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude 1-(3-Amino-4-hydroxyphenyl)ethanone by recrystallization

from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high

purity.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is

confirmed chromatographically. Product identity and purity are confirmed using the analytical

methods described in PART 2 (NMR, IR, MS) and by melting point analysis.

Core Reactivity

The synthetic versatility of 1-(3-Amino-4-hydroxyphenyl)ethanone stems from its three

distinct functional groups, which can be targeted with high selectivity.
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Caption: Key reactive sites of 1-(3-Amino-4-hydroxyphenyl)ethanone.

Amino Group: The primary aromatic amine is a nucleophile and can undergo acylation,

alkylation, and diazotization reactions. The latter is particularly useful for introducing a wide

range of substituents onto the aromatic ring via Sandmeyer-type reactions.
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Hydroxyl Group: The phenolic hydroxyl is acidic and can be deprotonated to form a

phenoxide, a strong nucleophile. This enables O-alkylation (Williamson ether synthesis) and

O-acylation to form esters.

Acetyl Group: The ketone functionality can be reduced to a secondary alcohol, or its alpha-

protons can be involved in condensation reactions (e.g., aldol, Claisen-Schmidt) to build

larger molecular frameworks. The carbonyl group itself can react with amines to form imines

or enamines, which are key intermediates in the synthesis of heterocyclic compounds.

PART 4: Applications in Drug Development &
Medicinal Chemistry
The trifunctional nature of 1-(3-Amino-4-hydroxyphenyl)ethanone makes it an attractive

starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8]

Substituted aminophenols are common structural motifs in many biologically active

compounds. The ability to selectively modify the three functional groups allows for the

systematic exploration of structure-activity relationships (SAR) during the drug discovery

process.

For instance, related structures like 1-(3-Amino-2-hydroxyphenyl)ethanone are known

intermediates in the synthesis of leukotriene receptor antagonists such as ranlukast, which is

used to treat inflammatory conditions.[8] This highlights the role of such

aminohydroxyacetophenones as key building blocks for complex therapeutic agents. Modern

drug design often incorporates tailor-made amino acid derivatives and other specialized

fragments, for which this compound can serve as a valuable precursor.[9]

PART 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of 1-(3-Amino-4-
hydroxyphenyl)ethanone are paramount to ensure safety.

Table 2: GHS Hazard Information
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| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory

irritation |

Source:[1][10]

Handling and Personal Protective Equipment (PPE):

Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

Avoid breathing dust.[10]

Avoid contact with skin and eyes.[12]

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or

goggles, and a lab coat.[11][13]

Wash hands thoroughly after handling.[10]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

For long-term storage, refrigeration is recommended.

Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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